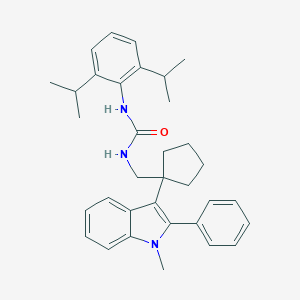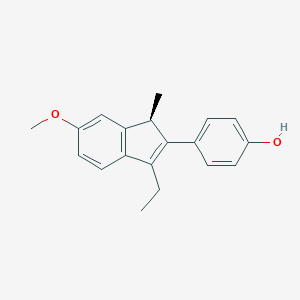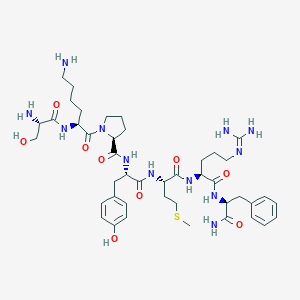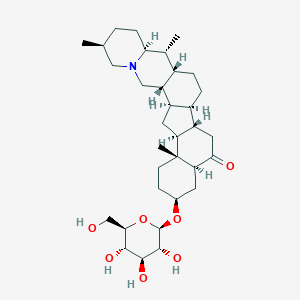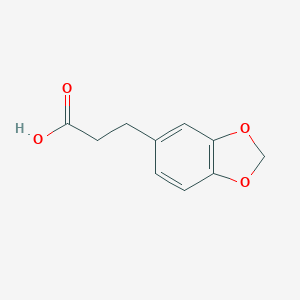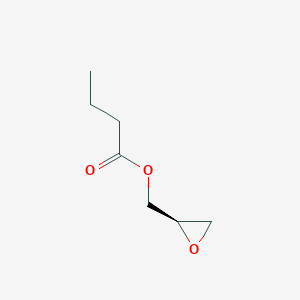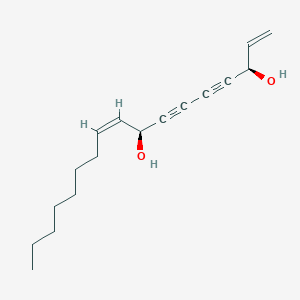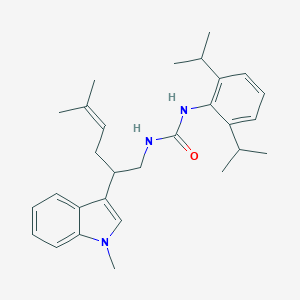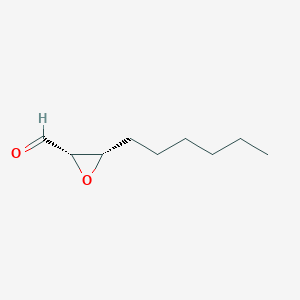
(2S,3S)-3-Hexyloxirane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Hexyloxirane-2-carbaldehyde, also known as (S,S)-(+)-2,3-hexanediol, is a chiral building block that has been widely used in the synthesis of various chiral compounds. It is a colorless to pale yellow liquid with a fruity odor and is soluble in water, ethanol, and ether.
Mechanism Of Action
The mechanism of action of (2S,3S)-3-Hexyloxirane-2-carbaldehyde is not well understood. However, it is believed to act as a chiral inducer or a chiral auxiliary in asymmetric synthesis. In addition, it may have other biological activities such as antimicrobial and antifungal activities.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of (2S,3S)-3-Hexyloxirane-2-carbaldehyde. However, it has been reported to have antimicrobial and antifungal activities. It has also been shown to induce the expression of some genes related to the immune response in human cells.
Advantages And Limitations For Lab Experiments
The advantages of using (2S,3S)-3-Hexyloxirane-2-carbaldehyde in lab experiments include its high enantioselectivity, easy availability, and low toxicity. However, its limitations include its high cost, sensitivity to air and moisture, and limited solubility in some solvents.
Future Directions
There are several future directions for the research and development of (2S,3S)-3-Hexyloxirane-2-carbaldehyde. One direction is to explore its potential as a chiral inducer or chiral auxiliary in asymmetric synthesis of various chiral compounds. Another direction is to investigate its biological activities and potential applications in medicine, agriculture, and other fields. Finally, the development of new and more efficient synthesis methods for (2S,3S)-3-Hexyloxirane-2-carbaldehyde is also an important direction for future research.
Synthesis Methods
(2S,3S)-3-Hexyloxirane-2-carbaldehyde can be synthesized through the asymmetric reduction of 2,3-hexanedione using a chiral catalyst. One of the most commonly used catalysts is (R,R)-tartaric acid, which can be easily obtained and has high enantioselectivity. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The yield and enantioselectivity of the product can be optimized by adjusting the reaction conditions such as temperature, solvent, and catalyst loading.
Scientific Research Applications
(2S,3S)-3-Hexyloxirane-2-carbaldehyde has been widely used in the synthesis of various chiral compounds such as pharmaceuticals, agrochemicals, and flavors. For example, it has been used as a key intermediate in the synthesis of the anti-inflammatory drug ibuprofen and the antifungal drug fluconazole. It has also been used in the synthesis of chiral pheromones and fragrances such as (S)-(-)-linalool and (S)-(-)-citronellol. In addition, (2S,3S)-3-Hexyloxirane-2-carbaldehyde has been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the product.
properties
CAS RN |
147438-70-8 |
|---|---|
Product Name |
(2S,3S)-3-Hexyloxirane-2-carbaldehyde |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(2S,3S)-3-hexyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9+/m0/s1 |
InChI Key |
CXWONQXFWHZHPN-DTWKUNHWSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@H](O1)C=O |
SMILES |
CCCCCCC1C(O1)C=O |
Canonical SMILES |
CCCCCCC1C(O1)C=O |
synonyms |
Oxiranecarboxaldehyde, 3-hexyl-, (2S-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






